molecular formula C7H7NO2 B583316 3-Aminobenzoic-d4 Acid CAS No. 78399-79-8

3-Aminobenzoic-d4 Acid

Cat. No.: B583316
CAS No.: 78399-79-8
M. Wt: 141.162
InChI Key: XFDUHJPVQKIXHO-RHQRLBAQSA-N
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Description

3-Aminobenzoic-d4 Acid, also known as 3-Aminobenzenecarboxylic Acid-d4, is a deuterium-labeled derivative of 3-Aminobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

3-Aminobenzoic-d4 Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including metabolic enzymes and proteases . The deuterium labeling of this compound allows researchers to track its interactions and transformations within biological systems with high precision. This compound is often used to study the metabolic pathways and enzyme kinetics involved in the degradation and synthesis of aromatic compounds . The interactions between this compound and these biomolecules are typically characterized by stable isotope effects, which can influence reaction rates and binding affinities .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound has been observed to modulate the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites . These effects can vary depending on the type of cell and the specific cellular context. For example, in some cell types, this compound may enhance the expression of genes involved in aromatic compound metabolism, while in others, it may inhibit certain signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The deuterium atoms in the compound can affect its binding interactions with enzymes and proteins, leading to changes in enzyme inhibition or activation . These interactions can result in alterations in gene expression and metabolic fluxes within the cell . The stable isotope labeling also allows for detailed studies of the compound’s binding kinetics and the identification of specific binding sites on target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and interactions . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in metabolic pathways and enzyme activity . Threshold effects have been observed, where the compound exhibits a dose-dependent response in terms of its biochemical and cellular effects . High doses of this compound may also result in toxic or adverse effects, including disruptions in normal cellular processes and metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation and synthesis of aromatic compounds . It interacts with various enzymes and cofactors, influencing metabolic fluxes and the levels of key metabolites . The compound’s stable isotope labeling allows for precise tracking of its metabolic transformations and the identification of specific metabolic intermediates . Studies have shown that this compound can affect the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . The stable isotope labeling allows for detailed studies of the compound’s transport dynamics and the identification of specific transporters involved in its cellular uptake and distribution . The compound’s distribution can also be affected by factors such as pH and the presence of other metabolites .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Studies have shown that this compound can localize to the cytoplasm, mitochondria, and other subcellular structures, where it can modulate metabolic pathways and enzyme activity . The stable isotope labeling allows for precise tracking of the compound’s subcellular localization and the identification of specific targeting signals involved in its distribution .

Preparation Methods

The synthesis of 3-Aminobenzoic-d4 Acid involves the deuteration of 3-Aminobenzoic Acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach is the use of deuterated reagents in the synthesis of 3-Aminobenzoic Acid, ensuring the incorporation of deuterium atoms at specific positions . Industrial production methods typically involve large-scale deuteration processes, which are optimized for high yield and purity.

Chemical Reactions Analysis

3-Aminobenzoic-d4 Acid undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Properties

IUPAC Name

3-amino-2,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDUHJPVQKIXHO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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